molecular formula C15H24ClO5P B12687226 Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester CAS No. 89210-91-3

Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester

Cat. No.: B12687226
CAS No.: 89210-91-3
M. Wt: 350.77 g/mol
InChI Key: RLHRRSARCRNDQO-UHFFFAOYSA-N
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Description

Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester is a chemical compound with the molecular formula C15H24ClO5P. It is characterized by the presence of a phosphonic acid group, a chlorinated aromatic ring, and a methoxy group. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester typically involves the reaction of 2-chloro-4-methoxyphenol with butyl bromide in the presence of a base to form the intermediate 4-(2-chloro-4-methoxyphenoxy)butane. This intermediate is then reacted with diethyl phosphite under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified using techniques like distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted aromatic compounds .

Scientific Research Applications

Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonic acid derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to inhibit certain enzymes.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (4-(2-chlorophenoxy)butyl)-, diethyl ester
  • Phosphonic acid, (4-(4-methoxyphenoxy)butyl)-, diethyl ester
  • Phosphonic acid, (4-(2-chloro-4-methylphenoxy)butyl)-, diethyl ester

Uniqueness

Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester is unique due to the presence of both a chlorine atom and a methoxy group on the aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity and specific biological activities, which are not observed in similar compounds .

Properties

CAS No.

89210-91-3

Molecular Formula

C15H24ClO5P

Molecular Weight

350.77 g/mol

IUPAC Name

2-chloro-1-(4-diethoxyphosphorylbutoxy)-4-methoxybenzene

InChI

InChI=1S/C15H24ClO5P/c1-4-20-22(17,21-5-2)11-7-6-10-19-15-9-8-13(18-3)12-14(15)16/h8-9,12H,4-7,10-11H2,1-3H3

InChI Key

RLHRRSARCRNDQO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCCOC1=C(C=C(C=C1)OC)Cl)OCC

Origin of Product

United States

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